molecular formula C9H8ClNO4 B6267559 3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate CAS No. 1189570-18-0

3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate

Cat. No.: B6267559
CAS No.: 1189570-18-0
M. Wt: 229.6
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Description

3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of two methyl groups and one chlorine atom attached to a pyridine ring, along with two ester functional groups. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate typically involves the chlorination of 3,4-dimethylpyridine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using alcohols like methanol or ethanol in the presence of acid catalysts .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination and esterification steps but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of pharmaceutical agents.

    Industry: Employed in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3,4-dimethyl 6-chloropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • Dimethyl 4-chloropyridine-2,6-dicarboxylate
  • Diethyl 2,6-dimethyl-4-chloropyridine-3,5-dicarboxylate

Comparison: 3,4-Dimethyl 6-chloropyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of methyl groups at positions 3 and 4, along with a chlorine atom at position 6, differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems .

Properties

CAS No.

1189570-18-0

Molecular Formula

C9H8ClNO4

Molecular Weight

229.6

Purity

91

Origin of Product

United States

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